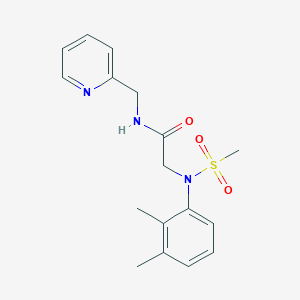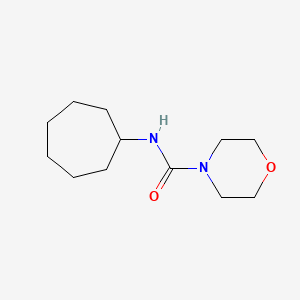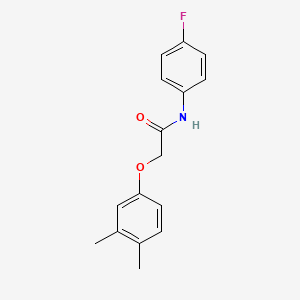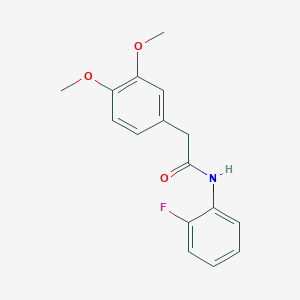![molecular formula C21H25N3O4S B5533479 2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)
2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline" represents a class of tetrahydroisoquinoline derivatives, which have been explored for various synthetic and medicinal chemistry applications. This compound, like its analogs, features a complex structure with multiple functional groups that contribute to its reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound, has been achieved through 1,3-dipolar cycloadditions involving isoquinolinium azomethine ylides and sulfinyl dipolarophiles (García Ruano et al., 2011). These reactions exhibit complete regioselectivity and high facial selectivity, indicating a controlled synthetic pathway that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents, including sulfonyl and isonicotinoyl groups. The molecular geometry and configuration are crucial for the compound's reactivity and interaction with biological targets. Studies have shown that the stereochemistry and the nature of substituents significantly affect the biological activity of these molecules (Grunewald et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For example, the sulfonylmethyl group can undergo various chemical transformations, including radical cyclization and sulfonylation reactions (Liu et al., 2016). These reactions are pivotal for the modification and functionalization of the tetrahydroisoquinoline skeleton, providing a pathway for the synthesis of a wide array of derivatives with diverse biological activities.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives were obtained through 1,3-dipolar reactions, showcasing the compound's versatility in asymmetric synthesis for potential pharmacological applications (García Ruano et al., 2011). Similarly, a formal [3 + 3] cycloaddition reaction using specific sulfonamides highlights a novel synthesis pathway for related compounds, potentially enriching the pool of bioactive molecules (Tominaga et al., 1992).
Photooxidation and Photocatalytic Activities
Research into the photocatalytic activities of certain cationic Ir(III) complexes reveals insights into the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides, underscoring the potential environmental or synthetic applications of structurally similar compounds (Li & Ye, 2019).
Stereochemical Aspects and Molecular Interactions
Stereochemical investigations of tetrahydroisoquinoline derivatives provide valuable information on the 3D arrangement of atoms, crucial for understanding the interaction with biological targets. For example, the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been elucidated, offering insights into their configurational properties (Sugiura et al., 1997).
Potential Anticancer Activity
The tetrahydroisoquinoline scaffold has been explored for its anticancer properties, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structural features (Redda et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-15-19-3-2-11-24(19)29(26,27)20-5-4-16-8-12-23(14-18(16)13-20)21(25)17-6-9-22-10-7-17/h4-7,9-10,13,19H,2-3,8,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRKARPIDVOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)


![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533430.png)
![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)




![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)